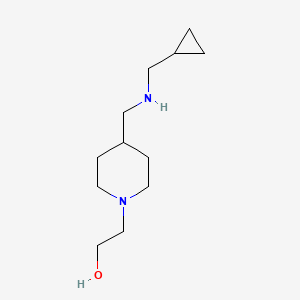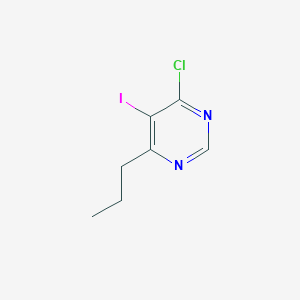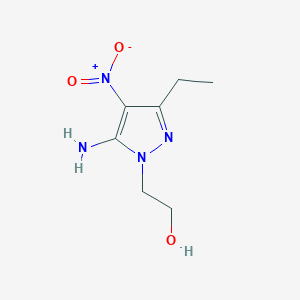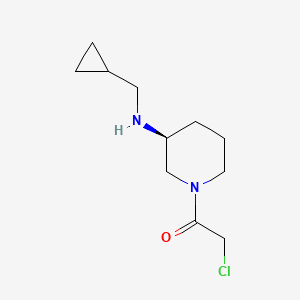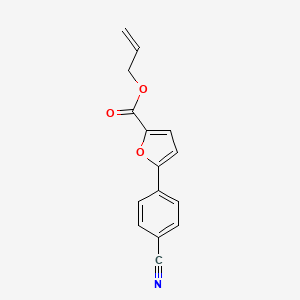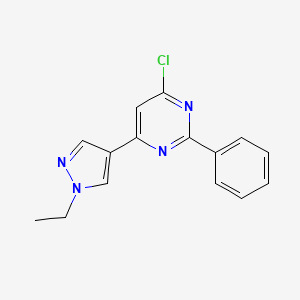
4-((3-Methoxyphenoxy)methyl)tetrahydro-2H-pyran-4-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-((3-Methoxyphenoxy)methyl)tetrahydro-2H-pyran-4-carboxylic acid is a heterocyclic compound with the molecular formula C14H18O5. It is part of the tetrahydropyran family, which is known for its diverse applications in organic synthesis and medicinal chemistry .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-((3-Methoxyphenoxy)methyl)tetrahydro-2H-pyran-4-carboxylic acid typically involves the reaction of 3-methoxyphenol with tetrahydro-2H-pyran-4-carboxylic acid under specific conditions. The reaction is often catalyzed by acids or bases to facilitate the formation of the desired product .
Industrial Production Methods
it is likely that large-scale synthesis follows similar routes as laboratory methods, with optimizations for yield and purity .
Analyse Des Réactions Chimiques
Types of Reactions
4-((3-Methoxyphenoxy)methyl)tetrahydro-2H-pyran-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This compound can participate in nucleophilic substitution reactions, often facilitated by bases or acids.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Bases like sodium hydroxide or acids like hydrochloric acid.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols .
Applications De Recherche Scientifique
4-((3-Methoxyphenoxy)methyl)tetrahydro-2H-pyran-4-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis.
Biology: Investigated for its potential biological activities.
Medicine: Explored for its therapeutic potential in various diseases.
Industry: Utilized in the synthesis of more complex molecules for industrial applications.
Mécanisme D'action
Comparaison Avec Des Composés Similaires
Similar Compounds
4-((3-Methoxyphenoxy)methyl)tetrahydro-2H-pyran-4-carboxylic acid: Known for its unique structure and diverse applications.
2-{2-[(4-Methoxyphenoxy)methyl]phenyl}-4,4,5,5-tetramethyl-1,3,2-dioxaborolane: Another compound with similar structural features but different applications.
Uniqueness
This compound stands out due to its specific functional groups and the versatility it offers in various chemical reactions and applications .
Propriétés
Formule moléculaire |
C14H18O5 |
|---|---|
Poids moléculaire |
266.29 g/mol |
Nom IUPAC |
4-[(3-methoxyphenoxy)methyl]oxane-4-carboxylic acid |
InChI |
InChI=1S/C14H18O5/c1-17-11-3-2-4-12(9-11)19-10-14(13(15)16)5-7-18-8-6-14/h2-4,9H,5-8,10H2,1H3,(H,15,16) |
Clé InChI |
CXOLTNNEQDTEIK-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC(=CC=C1)OCC2(CCOCC2)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


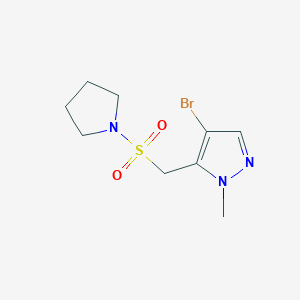

![2-[4-Fluoro-3-(methylsulfonyl)phenyl]-1,3-dioxolane](/img/structure/B11795799.png)

